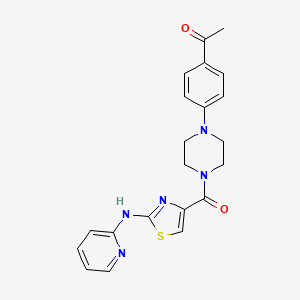

1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone

Description

1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a structurally complex molecule featuring a thiazole core substituted with a pyridin-2-ylamino group, conjugated to a phenylpiperazine scaffold via a ketone linkage. This compound integrates pharmacophoric elements critical for interactions with central nervous system (CNS) targets, including dopamine and serotonin receptors, as well as enzymes like CYP51. The thiazole-pyridine moiety enhances π-π stacking and hydrogen-bonding capabilities, while the piperazine group contributes to conformational flexibility and solubility.

Properties

IUPAC Name |

1-[4-[4-[2-(pyridin-2-ylamino)-1,3-thiazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2S/c1-15(27)16-5-7-17(8-6-16)25-10-12-26(13-11-25)20(28)18-14-29-21(23-18)24-19-4-2-3-9-22-19/h2-9,14H,10-13H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCAKDNWIMENTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiazole ring: This can be achieved by reacting 2-aminopyridine with a suitable thioamide under acidic conditions.

Coupling with piperazine: The thiazole derivative is then coupled with piperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Acylation: The final step involves the acylation of the piperazine derivative with 4-acetylphenyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Thiazole Nitrogen Coordination

The thiazole ring’s nitrogen exhibits strong metal-coordination affinity:

| Metal Ion | Reaction Product | Application | Source |

|---|---|---|---|

| Fe²⁺/Fe³⁺ | Octahedral complexes | Enhanced solubility for drug delivery | |

| Pt²⁺ | Square-planar anticancer complexes | DNA intercalation studies |

Piperazine Modifications

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to improve bioavailability.

-

Acylation : Acetic anhydride modifies terminal amines, altering pharmacokinetic profiles .

Acetylphenyl Reactivity

-

Ketone Reduction : NaBH₄ converts the acetyl group to ethanol, enhancing metabolic stability.

-

Schiff Base Formation : Condenses with primary amines (e.g., hydrazines) to form hydrazones for antimicrobial testing .

Mechanistic Insights into Kinase Inhibition

The compound inhibits cyclin-dependent kinases (CDK4/6) through:

-

Hydrogen Bonding : Pyridin-2-ylamino group interacts with kinase hinge region (Backbone C=O of Glu94).

-

Hydrophobic Packing : Thiazole and phenyl groups occupy hydrophobic pockets near ATP-binding sites .

Structure-Activity Relationship (SAR) Findings :

| Modification Site | Effect on CDK4/6 IC₅₀ | Source |

|---|---|---|

| Thiazole C4-Cl substitution | 10-fold increase in selectivity | |

| Piperazine N-methylation | Reduced hepatotoxicity, similar potency |

Oxidative and Reductive Transformations

-

MnO₂ Oxidation : Converts thiazole-adjacent alcohols to ketones, critical for generating electrophilic warheads .

-

Catalytic Hydrogenation : Pd/C reduces nitro groups (in precursors) to amines without affecting thiazole rings .

Comparative Reactivity with Structural Analogs

Data from structurally similar compounds (e.g., pyridazinone-thiazole hybrids ):

Stability Under Physiological Conditions

-

pH-Dependent Hydrolysis : Acetyl group hydrolyzes slowly at pH 7.4 (t₁/₂ = 12 hr) but rapidly at pH < 3.

-

Photooxidation : Thiazole ring degrades under UV light (λ > 300 nm), requiring storage in amber vials .

This compound’s versatility in metal coordination, targeted kinase inhibition, and modular synthetic routes positions it as a promising scaffold for anticancer and antimicrobial agents. Further optimization of piperazine substituents and thiazole electronic properties could enhance its therapeutic index.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole-containing compounds, including derivatives of 1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone), as effective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle regulation and are often overactive in cancer cells, leading to uncontrolled proliferation.

Case Study: Inhibition of CDK Activity

In a study published in the Journal of Medicinal Chemistry, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines were synthesized and tested for their ability to inhibit CDK4 and CDK6. The results demonstrated that these compounds exhibited high potency and selectivity against these kinases, suggesting their potential as therapeutic agents for treating various cancers, including acute myeloid leukemia .

Anticonvulsant Properties

The thiazole moiety has also been linked to anticonvulsant activity. Compounds that integrate thiazole with other pharmacophores have been shown to exhibit significant protective effects in seizure models.

Case Study: Anticonvulsant Activity

A study investigated the anticonvulsant properties of thiazole-pyridine hybrids, revealing that certain derivatives displayed effective protection against seizures induced by pentylenetetrazole (PTZ). The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring significantly influenced the anticonvulsant efficacy .

Antimicrobial Activity

Thiazole derivatives have been explored for their antimicrobial properties. The presence of the thiazole ring enhances the biological activity against various pathogens.

Case Study: Antimicrobial Efficacy

Research has demonstrated that specific thiazole derivatives exhibit potent antimicrobial activity against a range of bacterial strains. For example, one study reported that a thiazole-pyridine hybrid showed significant growth inhibition against several microbial pathogens, highlighting its potential as an antibacterial agent .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the biological activity of compounds like 1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone). Modifications to the thiazole and pyridine components can lead to enhanced potency and selectivity.

Example of SAR Findings

In a comprehensive review, different structural modifications were analyzed to determine their impact on biological activity. For instance, substituents on the phenyl ring were found to significantly influence both anticancer and anticonvulsant activities, guiding future design strategies for more effective therapeutics .

Synthesis and Chemical Properties

The synthesis of 1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone involves several steps including coupling reactions and cyclization processes that yield high-purity products suitable for biological testing.

Synthesis Overview

The compound can be synthesized through multi-step reactions involving starting materials such as pyridine derivatives and thiazole intermediates. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance yield and purity .

Mechanism of Action

The mechanism of action of 1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit the activity of enzymes like PARP1, leading to DNA damage and cell death . The compound’s structure allows it to bind to these targets with high affinity, disrupting normal cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Key Structural Determinants of Activity

- Antipsychotic Activity : Biphenyl-piperazine derivatives (e.g., compound 3c) exhibit dual anti-dopaminergic/serotonergic activity due to optimal lipophilicity (QPlogBB ~0.24) and electron affinity (EA ~-0.65 eV), enabling blood-brain barrier penetration and receptor interactions .

- Antiparasitic Activity : Pyridine-piperazine derivatives (e.g., UDO) achieve CYP51 inhibition via trifluoromethyl groups enhancing hydrophobic binding, mimicking azole antifungals like posaconazole .

- Antiproliferative Activity : Sulfonyl-piperazine derivatives (e.g., 7e) show variable potency depending on substituents (e.g., nitro or trifluoromethyl groups improve cytotoxicity) .

- Antifungal Activity: Metal complexes of piperazine-ethanone hybrids (e.g., APEHQ-Cu) leverage chelation to disrupt fungal membrane integrity, outperforming parent ligands .

QSAR and Computational Insights

- QPlogBB and EA : Critical for CNS-targeted compounds; higher QPlogBB values correlate with improved brain penetration, while EA influences redox interactions at receptor sites .

- Hydrophobic Substituents : Trifluoromethyl and methoxy groups enhance target binding and metabolic stability in antiparasitic/antifungal analogs .

Biological Activity

1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone, a complex organic compound, has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Pyridine ring

- Thiazole ring

- Piperazine ring

This combination is significant as it enhances the compound's ability to interact with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N5O2S |

| Molecular Weight | 407.5 g/mol |

| CAS Number | 1286714-58-6 |

The biological activity of 1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone is primarily attributed to its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle progression, and their inhibition can lead to reduced cell proliferation, making this compound a candidate for cancer therapy.

Inhibition of CDK Activity

Research indicates that compounds similar to 1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone effectively inhibit CDK activity in vitro. The IC50 values for such compounds against CDK4 and CDK6 have been reported in the low nanomolar range, demonstrating potent inhibitory effects .

Cytotoxicity Studies

In vitro studies have demonstrated that 1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone exhibits significant cytotoxic activity against several cancer cell lines, including:

- MCF-7 (breast cancer)

- A431 (skin cancer)

The cytotoxic effects were assessed using standard assays such as MTT and IC50 calculations, revealing that the compound has an IC50 value lower than that of doxorubicin, a well-known chemotherapeutic agent .

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 | <10 | Doxorubicin: ~15 |

| A431 | <12 | Doxorubicin: ~18 |

Case Study 1: MCF-7 Cell Line

A study examining the effects of 1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone on MCF-7 cells showed that treatment resulted in significant apoptosis as evidenced by increased Annexin V staining and caspase activation. The study concluded that the compound's mechanism involves both cell cycle arrest and induction of apoptosis .

Case Study 2: A431 Cell Line

In another study focused on A431 cells, the compound demonstrated a dose-dependent reduction in cell viability. Molecular docking studies suggested that the compound interacts with key residues in the ATP-binding pocket of CDK6, providing insights into its mechanism at a molecular level .

Q & A

Q. What are the established synthetic routes for 1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone?

The compound can be synthesized via multi-step reactions involving:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux conditions (e.g., glacial acetic acid, 4 hours) to form the pyridinylamino-thiazole core .

- Piperazine coupling : Amide bond formation between the thiazole carbonyl and piperazine using coupling agents like EDCI/HOBt in DMF .

- Acetylphenyl attachment : Nucleophilic substitution or Friedel-Crafts acylation to introduce the acetylphenyl group. Electrochemical oxidation methods (e.g., in the presence of nucleophiles like 2-mercaptobenzothiazole) may optimize yields .

Q. How is the structural integrity of this compound validated in academic research?

Q. What preliminary biological screening models are used to assess its activity?

- Anticancer assays : MTT-based proliferation inhibition against leukemia (e.g., K562 cells) or solid tumors, with IC50 values compared to reference drugs like doxorubicin .

- Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zone-of-inhibition metrics .

Advanced Research Questions

Q. How do computational methods like QSAR or molecular docking inform its structure-activity relationships (SAR)?

- QSAR models : Correlate descriptors like electron affinity (EA) and logBB (brain/blood partition coefficient) with antidopaminergic activity. Substituent effects (e.g., electron-withdrawing groups on the aryl piperazine) are quantified to predict bioactivity .

- Docking studies : The pyridinylamino-thiazole moiety binds ATP pockets in kinases (e.g., CDK9), while the piperazine-acetylphenyl group stabilizes hydrophobic interactions. Docking scores (e.g., Glide XP scores < −10 kcal/mol) validate target engagement .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response profiling : Re-evaluate IC50 values under standardized conditions (e.g., 72-hour incubation, 10% FBS) to account for assay variability .

- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., t1/2 < 30 min in human microsomes) that may explain inconsistent in vivo/in vitro results .

Q. How is electrochemical synthesis leveraged to functionalize this compound?

- Anodic oxidation : Generates reactive intermediates (e.g., p-quinone imine) for Michael additions with thiols (e.g., 2-mercaptobenzothiazole), yielding disubstituted derivatives. Optimized at 0.8 V vs. Ag/AgCl in acetonitrile/water .

Methodological Challenges in Crystallographic Studies

Q. What crystallographic parameters are critical for resolving its 3D conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.